Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Overview
Description
Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate: is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.273 g/mol . This compound is characterized by its bicyclic structure, which includes a nitrogen atom within the ring system, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylic acid as the starting material.
Protection and Deprotection: The hydroxyl group is protected using tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods:
Batch Process: The compound is synthesized in batches using large reactors to ensure consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Alcohols and their derivatives.
Substitution Products: Various amines and alkylated derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound is explored for its potential therapeutic applications, including its use in drug discovery and development. Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate: This compound differs by having a ketone group instead of a hydroxyl group.
Tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate: This compound has a formyl group instead of a hydroxyl group.
Uniqueness: The presence of the hydroxyl group in tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Properties
IUPAC Name |
tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(6-12)9(7)13/h7-9,13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPZGKLMWFRNLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901159443 | |
Record name | 1,1-Dimethylethyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901159443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523617-90-4 | |
Record name | 1,1-Dimethylethyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523617-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901159443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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